

(S)-Alaproclate hydrochloride CAS number and molecular formula

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Compound of Interest

Compound Name: (S)-Alaproclate hydrochloride

Cat. No.: B1665204

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(S)-Alaproclate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Alaproclate hydrochloride is the levorotatory enantiomer of the selective serotonin reuptake inhibitor (SSRI) Alaproclate. Originally developed as an antidepressant, Alaproclate was also discovered to be a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This dual mechanism of action makes it a compound of significant interest for neurological research. While the development of Alaproclate was discontinued due to observations of hepatotoxicity in animal studies, its unique pharmacological profile continues to be relevant for the study of serotonergic and glutamatergic systems. This technical guide provides an in-depth overview of **(S)-Alaproclate hydrochloride**, focusing on its chemical properties, synthesis, pharmacological actions, and relevant experimental protocols.

Chemical and Physical Properties

(S)-Alaproclate hydrochloride is the hydrochloride salt of the (S)-enantiomer of Alaproclate. While the CAS number for racemic Alaproclate hydrochloride is well-established, a specific CAS number for the (S)-enantiomer is not readily available in public databases. However, the CAS number for the (R)-enantiomer is recorded as 66171-52-6.

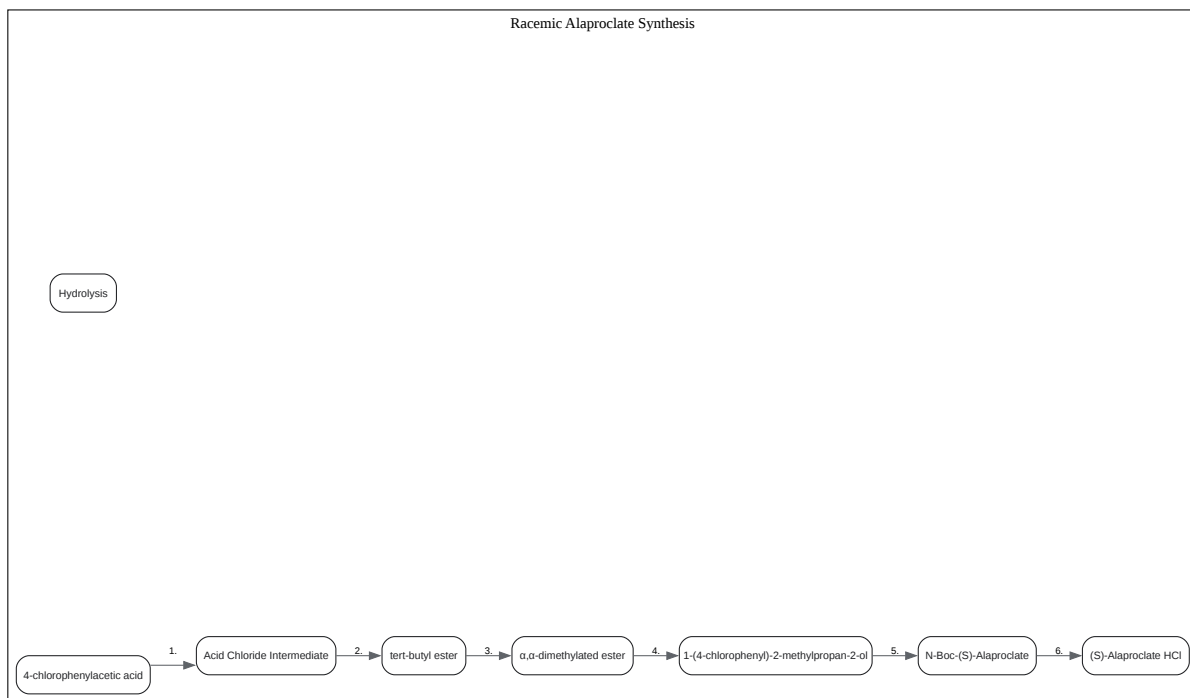
Property	Value	Reference
Compound Name	(S)-Alaproclate hydrochloride	
Racemate CAS Number	60719-83-7	[1][2]
(R)-enantiomer CAS Number	66171-52-6	[3]
Molecular Formula	C ₁₃ H ₁₈ ClNO ₂ ·HCl	[2]
Molecular Weight	292.2 g/mol	[2]
IUPAC Name	[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2-aminopropanoate;hydrochloride	
Appearance	White to off-white crystalline powder	
Solubility	Soluble in water	

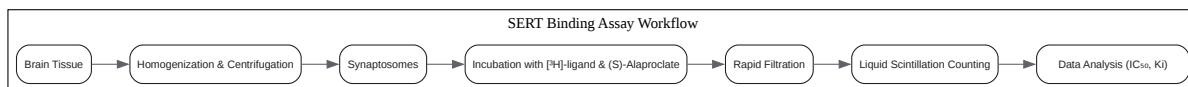
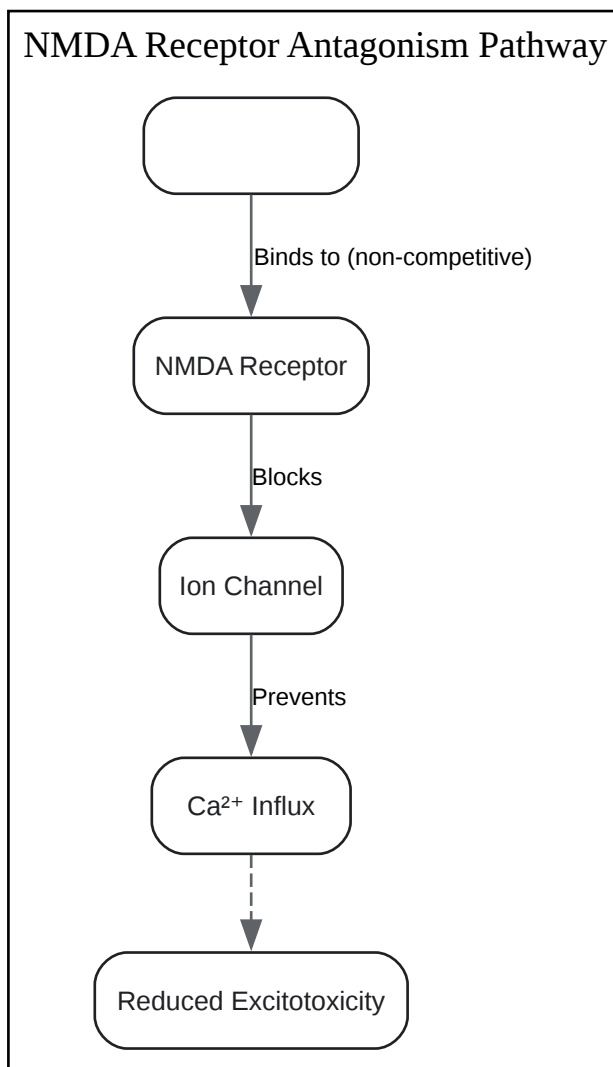
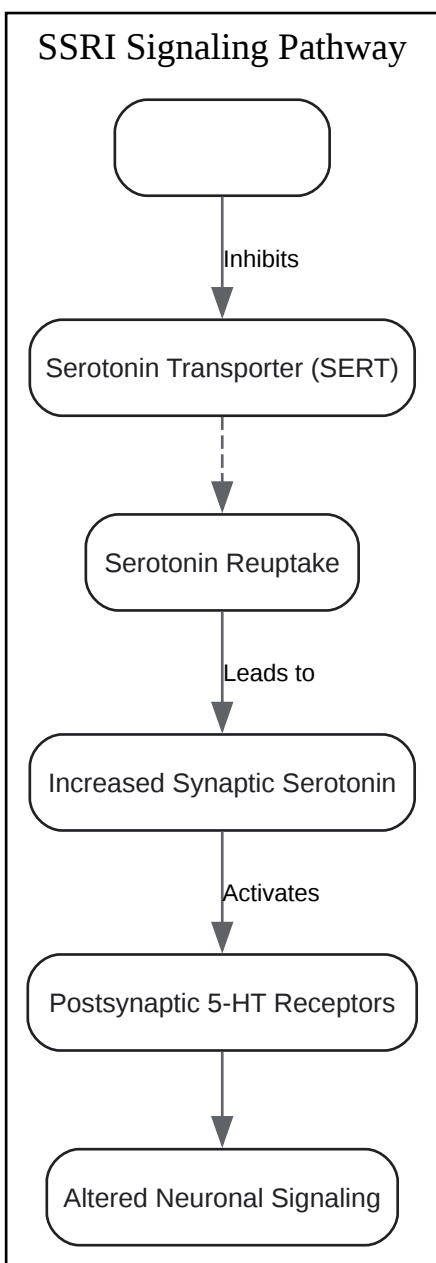
Stereoselective Synthesis

A stereoselective synthesis of **(S)-Alaproclate hydrochloride** is crucial for studying its specific pharmacological effects. While a detailed, publicly available protocol for the asymmetric synthesis is scarce, two primary strategies can be employed:

- **Enzymatic Resolution:** This method involves the use of enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer from a racemic mixture of an Alaproclate precursor. For instance, a racemic ester precursor can be subjected to enzymatic hydrolysis, where the enzyme selectively acts on one enantiomer, allowing for the separation of the desired (S)-enantiomer.[4][5][6][7]
- **Chiral High-Performance Liquid Chromatography (HPLC):** Racemic Alaproclate can be separated into its constituent enantiomers using a chiral stationary phase (CSP). Polysaccharide-based or macrocyclic glycopeptide columns are commonly used for such separations.[8][9][10][11][12]

A general synthetic route for racemic Alaproclate is as follows:





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